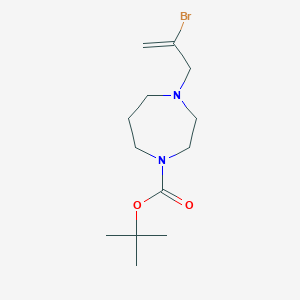

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene

Description

2-Bromo-3-(N-Boc-4-homopiperazinyl)prop-1-ene (CAS: 1170789-64-6) is a brominated vinyl compound featuring a Boc-protected homopiperazine moiety. The Boc (tert-butoxycarbonyl) group serves as a protective group for the secondary amine in the homopiperazine ring, a seven-membered nitrogen-containing heterocycle. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) and as a precursor for bioactive molecule development .

Propriétés

IUPAC Name |

tert-butyl 4-(2-bromoprop-2-enyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BrN2O2/c1-11(14)10-15-6-5-7-16(9-8-15)12(17)18-13(2,3)4/h1,5-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRAYLBNBJUOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene typically involves the reaction of 2-bromo-3-propen-1-ol with N-boc-4-homopiperazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce epoxides, alcohols, or alkanes .

Applications De Recherche Scientifique

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.

Industry: The compound is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the homopiperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Research and Industrial Relevance

- Pharmaceutical Intermediates : Boc protection enables controlled deprotection in multi-step syntheses.

- Materials Science : Vinyl bromide motifs are critical for polymer crosslinking or metal-organic frameworks (MOFs) .

Activité Biologique

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and polyamine synthesis inhibition. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the second position of a propene chain, along with a N-boc (tert-butoxycarbonyl) protected homopiperazine moiety. This structure is significant for its interaction with biological targets.

The biological activity of 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is primarily associated with its ability to inhibit polyamine synthesis. Polyamines are organic compounds that play critical roles in cellular functions such as cell growth and differentiation. In cancer cells, elevated levels of polyamines are often observed, which are linked to increased proliferation and decreased apoptosis .

Inhibition of Polyamine Synthesis

Research indicates that compounds similar to 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene can effectively inhibit the activity of key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC). The inhibition leads to reduced intracellular polyamine levels, which can trigger apoptosis in cancer cells .

Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and SMMC-7721 (liver cancer). The IC50 values for these compounds indicate potent cytotoxic effects at low concentrations. For instance, one study reported that a related homospermidine-based compound significantly inhibited the migration of HepG2 cells in a dose-dependent manner .

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| HepG2 | < 50 | Significant inhibition of growth |

| SMMC-7721 | < 50 | Dose-dependent migration inhibition |

Mechanistic Insights

The mechanism by which 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene exerts its effects involves the alteration of gene expression related to cell cycle regulation and apoptosis. By inhibiting polyamine synthesis, it disrupts the normal proliferation signals within cancer cells, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the N-Boc-protected homopiperazinyl group into brominated alkenes?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is commonly introduced via reaction of homopiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine). Post-protection, bromination at the propene position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via allylic bromination. Ensure anhydrous conditions to prevent deprotection .

- Key Validation : Use LC-MS or to monitor Boc group stability during bromination. Evidence from Boc-protected piperazine derivatives (e.g., 1-(2-N-Boc-aminoethyl)piperazine) supports this approach .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane). Use SHELXL for refinement, leveraging its robustness for small-molecule structures .

- Spectroscopy : Compare experimental shifts with computed values (e.g., via DFT). The bromoalkene moiety typically shows peaks at δ 5.8–6.5 ppm (vinyl protons) and peaks at ~120–130 ppm (sp² carbons) .

Q. What purification techniques are optimal for brominated alkenes with Boc-protected amines?

- Methodological Answer : Use flash chromatography with silica gel and a gradient of ethyl acetate in hexane (5–30%). For Boc-sensitive compounds, avoid acidic conditions. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity for downstream applications .

Advanced Research Questions

Q. How can stereochemical outcomes during propene backbone synthesis be controlled and validated?

- Methodological Answer :

- Stereocontrol : Employ stereospecific catalysts (e.g., palladium complexes for Heck coupling) to favor (E)- or (Z)-isomers. Solvent polarity and temperature influence isomer ratios .

- Validation : Use NOESY NMR to distinguish isomers. For example, (E)-isomers show cross-peaks between vinyl protons and adjacent substituents, while (Z)-isomers lack these due to spatial proximity .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (PCM for dichloromethane) to better align with experimental conditions.

- Error Analysis : Compare vibrational frequencies (IR/Raman) and electrostatic potential maps to identify misassigned peaks. For example, deviations in shifts in fluorinated analogs highlight electron-withdrawing effects .

- Triangulate Data : Cross-reference XRD bond lengths/angles with DFT-optimized geometries to identify systematic errors .

Q. What mechanistic insights explain the bromo substituent’s role in cross-coupling reactions?

- Methodological Answer :

- Reactivity Studies : Conduct kinetic experiments (e.g., Suzuki-Miyaura coupling) comparing bromo- vs. chloro-substituted analogs. Bromine’s superior leaving-group ability accelerates oxidative addition in Pd-catalyzed reactions.

- DFT Calculations : Map energy barriers for key steps (e.g., transmetallation). Bromine’s polarizability lowers transition-state energy by ~5–10 kcal/mol compared to chlorine .

Data Contradiction Analysis

Q. How to address conflicting results between crystallographic and NMR data?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformers, while XRD provides a static snapshot. For flexible Boc-protected groups, use variable-temperature NMR to detect rotational barriers.

- Solvent Artifacts : XRD structures may differ from solution-phase NMR due to crystal packing forces. Compare with computational solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.